Product packaging for beta-L-arabinofuranose(Cat. No.:CAS No. 20074-49-1)

beta-L-arabinofuranose

Cat. No.: B1623996
CAS No.: 20074-49-1
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-KLVWXMOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-L-Arabinofuranose is a monosaccharide with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is the defining structural component and key hydrolysis product of arabinose-containing polysaccharides like arabinan and arabinoxylan, which are central to plant cell wall architecture . This compound serves as a critical standard and substrate in glycoscience research, particularly in the study of microbial degradation of plant biomass for renewable bioprocesses . Researchers utilize this compound to investigate the mechanism and activity of glycoside hydrolase (GH) enzymes, such as α-L-arabinofuranosidases (EC 3.2.1.55) and the novel β-L-arabinofuranosidases found in organisms like Bifidobacterium longum . Its role is essential for characterizing exo-acting enzymes that hydrolyze terminal non-reducing arabinofuranose residues from oligosaccharides (AOS) and polysaccharides . Recent studies highlight its importance in structural biology, where it is used to elucidate the function of carbohydrate-binding modules (CBMs) and the catalytic triads of GH43 family enzymes through X-ray crystallography . Furthermore, synthetic derivatives of this compound are vital tools for probing the substrate specificity of novel arabinofuranosidases, including those with unusual catalytic mechanisms involving a nucleophilic cysteine residue . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1623996 beta-L-arabinofuranose CAS No. 20074-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20074-49-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-KLVWXMOXSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Other CAS No.

5328-37-0
20074-49-1

Origin of Product

United States

Biosynthesis of Beta L Arabinofuranose and Relevant Derivatives

Nucleotide Sugar Pathways for UDP-L-Arabinofuranose

The biosynthesis of UDP-L-arabinofuranose primarily proceeds through two distinct, yet related, pathways depending on the organism. In microorganisms such as Campylobacter jejuni, the journey begins with UDP-alpha-D-glucose. nih.govacs.orgresearchgate.netnih.govresearchgate.net In contrast, plants utilize UDP-xylose as the immediate precursor for the epimerization reaction that ultimately leads to the arabinose configuration. pnas.orgnih.govresearchgate.net

Biosynthesis from UDP-alpha-D-Glucose in Microorganisms (e.g., Campylobacter jejuni)

In the foodborne pathogen Campylobacter jejuni, the biosynthesis of UDP-β-L-arabinofuranose is essential for the formation of its capsular polysaccharide, a critical virulence factor. nih.govresearchgate.netnih.gov The pathway involves a four-step enzymatic cascade that converts UDP-alpha-D-glucose into the final furanose product. nih.govacs.orgnih.gov

The first committed step in this pathway is the NAD+-dependent oxidation of UDP-alpha-D-glucose to UDP-alpha-D-glucuronate. nih.govacs.orgnih.gov This reaction is catalyzed by UDP-alpha-D-glucose 6-dehydrogenase. acs.orgnih.govebi.ac.uk In C. jejuni serotype HS:15, this enzyme is designated as HS15.18. nih.govacs.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and consists of an N-terminal NAD+ binding domain and a C-terminal UDP-sugar binding domain. ebi.ac.uk

Following the initial oxidation, UDP-alpha-D-glucuronate undergoes decarboxylation to yield UDP-alpha-D-xylose. nih.govacs.org This reaction is catalyzed by UDP-glucuronate decarboxylase, also known as UDP-xylose synthase. pnas.orgolink.comnih.govnih.govebi.ac.uk In C. jejuni HS:15, the enzyme responsible is HS15.19. nih.govacs.org This enzymatic step is also NAD+-dependent and is a crucial point in the synthesis of various glycans in a wide range of organisms. pnas.orgebi.ac.uk The reaction proceeds through a UDP-4-keto-D-glucuronic acid intermediate. nih.govnih.gov

The subsequent step involves the epimerization of the C4 position of UDP-alpha-D-xylose to form UDP-beta-L-arabinopyranoside. nih.govacs.org This reaction is catalyzed by a UDP-alpha-D-xylose 4-epimerase. In the C. jejuni HS:15 serotype, this function is carried out by the enzyme HS15.17. nih.govacs.orgacs.org This epimerization effectively inverts the stereochemistry at the fourth carbon of the sugar, converting the D-xylose configuration to the L-arabinose configuration.

The final and defining step in the biosynthesis of UDP-beta-L-arabinofuranose is the ring contraction from the pyranose to the furanose form. This interconversion is catalyzed by UDP-beta-L-arabinopyranoside mutase. nih.govnih.govnih.gov In C. jejuni HS:15, the enzyme HS15.16, which belongs to the Glycosyltransferase family 75 (GT75), is responsible for this FADH2-dependent reaction. nih.govnih.gov These mutases are distinct from the FAD-dependent UDP-D-galactopyranose mutases, requiring a divalent cation like Mn2+ for their activity. nih.gov In plants, these enzymes are also known as Reversibly Glycosylated Proteins (RGPs). oup.comresearchgate.net

EnzymeGene (C. jejuni HS:15)SubstrateProductCofactor
UDP-alpha-D-glucose 6-dehydrogenaseHS15.18UDP-alpha-D-glucoseUDP-alpha-D-glucuronateNAD+
UDP-glucuronate decarboxylaseHS15.19UDP-alpha-D-glucuronateUDP-alpha-D-xyloseNAD+
UDP-alpha-D-xylose 4-epimeraseHS15.17UDP-alpha-D-xyloseUDP-beta-L-arabinopyranoside
UDP-beta-L-arabinopyranoside mutaseHS15.16UDP-beta-L-arabinopyranosideUDP-beta-L-arabinofuranoseFADH2

Biosynthesis from UDP-Xylose in Plants by UDP-Xyl 4-Epimerases

In plants, L-arabinose is a significant component of cell wall polysaccharides. pnas.orgnih.govresearchgate.net The primary route for the synthesis of UDP-L-arabinose is the de novo epimerization of UDP-xylose. pnas.orgnih.govresearchgate.net This reaction is catalyzed by UDP-xylose 4-epimerases (UXEs). nih.gov

A key enzyme in Arabidopsis for this process is AtMUR4, which is a Golgi-localized UDP-D-xylose 4-epimerase. nih.govresearchgate.net However, plants also possess cytosolic bifunctional UDP-glucose 4-epimerases (UGEs), such as AtUGE1 and AtUGE3 in Arabidopsis, which can also catalyze the C-4 epimerization of UDP-Xyl to UDP-Arap in vitro. pnas.orgnih.govresearchgate.net While the Golgi-localized pathway is considered the main contributor, the cytosolic UGEs also play a role in UDP-L-arabinose synthesis. nih.govresearchgate.net The crystal structures of these plant UGEs reveal a smaller sugar-binding site compared to their bacterial and mammalian counterparts, which is thought to enable their ability to bind UDP-Xyl and UDP-L-Ara and exhibit UXE activity. nih.gov

Enzyme FamilyExample (Arabidopsis)LocationFunction
UDP-xylose 4-epimerases (UXEs)AtMUR4GolgiMain pathway for UDP-L-Arap synthesis
UDP-glucose 4-epimerases (UGEs)AtUGE1, AtUGE3CytosolBifunctional enzymes contributing to UDP-L-Arap synthesis

Arabinose Salvage Pathway via Arabinokinase and UDP-Sugar Pyrophosphorylase

In plants, free L-arabinose released from the breakdown of cell wall polymers and glycoproteins can be efficiently recycled back into the nucleotide sugar pool through the arabinose salvage pathway. pnas.orgnih.gov This pathway involves two key enzymatic steps.

First, L-arabinose is phosphorylated by L-arabinokinase (EC 2.7.1.46) to produce L-arabinose-1-phosphate. uniprot.orgnih.gov In Arabidopsis thaliana, this enzyme, also known as ARA1, exhibits a high affinity for L-arabinose. researchgate.netnih.gov It is a cytosolic protein with a unique structure comprising a putative N-terminal glycosyltransferase domain and a C-terminal sugar-1-kinase domain. researchgate.netnih.gov

The second step is catalyzed by UDP-sugar pyrophosphorylase (USP) , an enzyme with broad substrate specificity. nih.govnih.gov USP facilitates the conversion of various sugar-1-phosphates, including L-arabinose-1-phosphate, into their corresponding UDP-sugars by reacting them with UTP. frontiersin.orgtandfonline.com This reaction yields UDP-L-arabinopyranose and pyrophosphate. nih.gov The broad specificity of USP makes it a crucial enzyme in the salvage of multiple monosaccharides. nih.govnih.gov In Arabidopsis, a knockout of the USP gene proves to be lethal for pollen development, highlighting its essential role in plant life. nih.govnih.gov

The UDP-L-arabinopyranose generated through this salvage pathway can then be converted to UDP-L-arabinofuranose by a mutase, making the furanose form available for incorporation into various glycans. pnas.org

Enzymatic Synthesis Strategies for Beta-L-Arabinofuranose-Containing Compounds

The unique structural and functional properties of this compound-containing molecules have driven the development of enzymatic and chemo-enzymatic methods for their synthesis. These approaches offer high stereoselectivity and yield, which are often challenging to achieve through purely chemical methods.

Chemo-Enzymatic Approaches for Stereopure Nucleotide Sugars

Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules like nucleotide sugars. frontiersin.org A notable example is the synthesis of UDP-β-L-arabinose. This method can involve the chemical synthesis of L-arabinose-1-phosphate, which is then used as a substrate for an enzymatic reaction. frontiersin.org

For instance, a chemo-enzymatic synthesis of 9-(β-D-arabinofuranosyl)-2-fluoroadenine (Fludarabine) and related nucleosides has been developed. researchgate.netthieme-connect.com This process utilizes α-D-arabinofuranose 1-phosphate as a substrate for a recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP). researchgate.netthieme-connect.com Similarly, the synthesis of clofarabine, another important nucleoside analog, has been achieved through a chemo-enzymatic route involving the enzymatic condensation of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with 2-chloroadenine, catalyzed by PNP. nih.gov These methods demonstrate the power of combining chemical synthesis of modified sugar phosphates with the enzymatic formation of the glycosidic bond to create stereopure nucleosides. researchgate.netthieme-connect.comnih.gov

EnzymeSubstrate(s)ProductOrganism/SourceReference
L-Arabinokinase (ARA1)L-arabinose, ATPL-arabinose-1-phosphate, ADPArabidopsis thaliana researchgate.netnih.gov
UDP-Sugar Pyrophosphorylase (USP)L-arabinose-1-phosphate, UTPUDP-L-arabinopyranose, PPiArabidopsis thaliana nih.govtandfonline.com
Purine Nucleoside Phosphorylase (PNP)α-D-arabinofuranose 1-phosphate, Purine baseβ-D-arabinofuranosyl purine nucleoside, PiE. coli (recombinant) researchgate.netthieme-connect.com

Enzymatic Production of L-Arabinose (Furanose)-Branched Polymers

Enzymatic methods are also being explored for the synthesis of polymers containing L-arabinofuranose branches. This is particularly relevant for creating novel biomaterials and for studying the structure-function relationships of natural polysaccharides.

One approach involves the enzymatic synthesis of polymerizable L-arabinose monomers. For example, vinyl adipoyl L-arabinose esters have been produced through a transesterification reaction catalyzed by an alkaline protease from Bacillus subtilis. nih.gov This reaction uses L-arabinose and divinyl adipate (B1204190) as substrates. The resulting monomers, which include both the furanose and pyranose forms of L-arabinose, can then be subjected to radical polymerization to create a poly(vinyl alcohol) backbone with L-arabinose branches. nih.gov

Another strategy focuses on the enzymatic modification of existing polysaccharides. For instance, arabinofuranosyl-decorated xylan (B1165943) oligosaccharides have been synthesized using an arabinofuranosidase in a chemo-enzymatic approach. beilstein-journals.org While challenges in controlling polymer length remain, these methods have enabled the creation of arabinose-substituted polymers with defined substitution patterns, which is crucial for understanding the properties of natural xylans. beilstein-journals.org

Furthermore, lipase-catalyzed transesterification has been used to synthesize sugar fatty acid esters, such as 5-O-lauroyl-L-arabinofuranose and 5-O-stearoyl-L-arabinofuranose. mdpi.com These reactions, using enzymes like Lipozyme RM IM, demonstrate the potential for creating valuable amphiphilic molecules from biomass-derived monosaccharides. mdpi.com

EnzymeSubstratesProductKey FindingReference
Alkaline ProteaseL-arabinose, Divinyl AdipateVinyl adipoyl L-arabinose estersSuccessful synthesis of polymerizable sugar monomers. nih.gov
ArabinofuranosidaseXylan oligosaccharides, Arabinofuranosyl donorArabinofuranosyl-decorated xylan oligosaccharidesPreparation of polymers with defined substitution patterns. beilstein-journals.org
Lipase (Lipozyme RM IM)L-arabinose, Fatty acid vinyl estersL-arabinofuranose fatty acid estersEfficient synthesis of antimicrobial sugar esters. mdpi.com

Enzymatic Degradation and Metabolism of Beta L Arabinofuranose Containing Glycans

Beta-L-Arabinofuranosidases: Classification, Activity, and Substrate Specificity

Beta-L-arabinofuranosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing beta-L-arabinofuranosyl residues from various glycans. Their function is essential for the complete degradation of complex plant cell wall polysaccharides.

Glycoside Hydrolase (GH) Family Classification (e.g., GH121, GH127, GH137, GH142, GH146)

Based on amino acid sequence similarities, beta-L-arabinofuranosidases are classified into several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database. Key families include GH121, GH127, GH137, GH142, and GH146. nih.gov

Enzymes within these families were discovered relatively recently, with initial characterizations of GH121 and GH127 from the human gut bacterium Bifidobacterium longum. nih.gov Subsequent research on another prominent gut microbe, Bacteroides thetaiotaomicron, led to the identification of beta-L-arabinofuranosidases belonging to GH137, GH142, and GH146, which are involved in the degradation of plant pectins. nih.gov For instance, a beta-L-arabinofuranosidase from Bifidobacterium longum subsp. longum JCM 1217, designated Bll1HypBA1, was identified as a member of the GH127 family. nih.gov This particular strain of Bifidobacterium longum also encodes enzymes from the GH146 family. nih.gov

The GH121 family includes beta-L-arabinobiosidases, such as HypBA2 from Bifidobacterium longum JCM 1217, which specifically releases the disaccharide Araf-β1,2-Araf. cazypedia.org This product then serves as a substrate for the GH127 β-L-arabinofuranosidase from the same organism. cazypedia.org The members of GH127 were previously known as the Pfam DUF1680 family, and their biochemical characterization resolved their "domain of unknown function" status. cazypedia.org

Specificity for Glycosidic Linkages (e.g., beta-1,2-, beta-1,3- linkages)

Beta-L-arabinofuranosidases exhibit specificity for the type of glycosidic linkage they cleave. For example, the GH146 β-L-arabinofuranosidase Bll3HypBA1 from Bifidobacterium longum is specific for β-1,3-linked L-arabinofuranose residues. nih.govnih.gov This enzyme can hydrolyze oligosaccharides containing Araf-β1,3-Araf structures but shows no activity towards those with Araf-β1,2-Araf or Araf-β1,5-Araf linkages. nih.gov In contrast, the GH127 enzyme Bll1HypBA1 can hydrolyze substrates with both β-1,2 and β-1,3 linkages. nih.gov

The GH121 enzyme HypBA2 from B. longum specifically liberates the disaccharide Arafβ1-2Araf. cazypedia.org This disaccharide is then a substrate for the GH127 β-L-arabinofuranosidase from the same organism. cazypedia.org

Hydrolysis from Complex Polysaccharides and Glycoproteins (e.g., Extensins, Arabinogalactan (B145846) Proteins, Arabinans)

Beta-L-arabinofuranosides are integral components of various plant cell wall polysaccharides and glycoproteins, including arabinogalactan proteins (AGPs), extensins, and arabinans. nih.govresearchgate.net Beta-L-arabinofuranosidases play a key role in the degradation of these complex structures.

The GH146 enzyme Bll3HypBA1 has been shown to degrade AGPs and arabinan (B1173331) that contain Araf-β1,3-Araf structures. nih.gov It releases L-arabinose from sugar beet arabinan, larch wood arabinogalactan, and gum arabic, which is an arabinogalactan protein. nih.gov The GH121 β-L-arabinobiosidase HypBA2 can directly release a disaccharide from hydroxyproline-rich glycoproteins (HRGPs) like carrot extensin and potato lectin. cazypedia.org The GH127 enzyme HypBA1, however, does not act on these large glycoproteins but hydrolyzes the smaller oligosaccharides released by other enzymes. cazypedia.org

Mechanistic Enzymology of Beta-L-Arabinofuranosidases

The catalytic mechanisms of beta-L-arabinofuranosidases, particularly those in families GH127 and GH146, are distinct from many other glycoside hydrolases.

Identification of Atypical Catalytic Nucleophiles (e.g., Cysteine)

A remarkable feature of GH127 and GH146 beta-L-arabinofuranosidases is the use of a cysteine residue as the catalytic nucleophile, a departure from the more common aspartate or glutamate (B1630785) residues used by most retaining glycosidases. researchgate.netacs.org Crystallographic studies of Bll1HypBA1 (GH127) from Bifidobacterium longum revealed that a cysteine residue acts as the catalytic nucleophile. nih.gov This has been supported by studies using covalent inhibitors which react specifically with the proposed cysteine thiol catalytic nucleophiles in representatives of both GH127 and GH146 families. researchgate.netnih.gov Mass spectrometry and X-ray crystallography have confirmed the formation of a thioglycosyl enzyme intermediate, providing strong evidence for this atypical catalytic mechanism. researchgate.net

Role of Metal Ions in Active Site Coordination (e.g., Zinc)

The active sites of GH127 and GH146 beta-L-arabinofuranosidases are characterized by the presence of a zinc ion. researchgate.netnih.gov This Zn²⁺ ion is coordinated by three cysteine residues and a glutamate, forming a Zn(Cys)₃(Glu) coordination complex. nih.govuniversiteitleiden.nl The catalytic cysteine nucleophile is one of these zinc-coordinating residues. researchgate.netnih.gov The enzymatic activity of HypBA1 (GH127) was shown to decrease in the presence of EDTA, a metal-chelating agent, and could be restored by the addition of Zn²⁺, confirming the essential role of this metal ion in catalysis. nih.gov The crystal structure of the GH146 enzyme Bll3HypBA1 also shows a Zn²⁺ ion in the active site, coordinated by a Cys₃-Glu cluster, indicating structural conservation with the GH127 enzymes. nih.govresearchgate.net

Microbial Metabolism and Utilization of Beta-L-Arabinofuranose

The human gut microbiome possesses a remarkable capacity to deconstruct complex plant polysaccharides, including those containing this compound. This ability is largely attributed to the diverse enzymatic machinery encoded by specific gut bacteria.

Bifidobacterium longum , a common inhabitant of the human gut, has evolved sophisticated systems to utilize arabinose-containing glycans. nih.govasm.org This bacterium possesses a novel intracellular β-L-arabinofuranosidase, HypBA1, belonging to the GH127 family. nih.govnih.gov HypBA1 is responsible for hydrolyzing β-L-arabinooligosaccharides that have been transported into the cell. nih.gov In addition to this intracellular enzyme, B. longum also expresses extracellular, membrane-bound α-L-arabinofuranosidases from the GH43 family, BlArafC and BlArafB, which work synergistically to degrade arabinan, a major component of plant cell walls. asm.orgnih.gov BlArafC targets the α-1,2 and α-1,3-linked arabinofuranosyl side chains, while BlArafB acts on the α-1,5-linked backbone. asm.org

Bacteroides thetaiotaomicron , another prominent member of the gut microbiota, is also well-equipped to degrade arabinans. Its genome encodes a suite of arabinofuranosidases. Notably, it possesses a β-L-arabinofuranosidase from the GH146 family, BT0349, which is capable of cleaving both β-1,2- and β-1,3-linked arabinofuranose side chains from branched arabinan. cazypedia.org Furthermore, B. thetaiotaomicron utilizes several α-L-arabinofuranosidases from the GH43 family to deconstruct arabinose-containing polysaccharides. nzytech.comcreative-enzymes.comcreative-biogene.com

Caldanaerobius polysaccharolyticus , a thermophilic bacterium, provides a model for the enzymatic degradation of arabinan at elevated temperatures. This organism contains a dedicated gene cluster for arabinan metabolism. asm.orgresearchgate.netnih.gov This cluster encodes two GH127 β-L-arabinofuranosidases (CpAbf127A and CpAbf127B) that cleave β-arabinofuranose residues from complex arabinan side chains. asm.orgnih.gov These act in concert with two GH51 α-L-arabinofuranosidases (CpAbf51A and CpAbf51B) and a GH43 endoarabinanase (CpAbn43A) to efficiently break down the polysaccharide. asm.orgresearchgate.netnih.gov

Table 1: Key β-L-Arabinofuranosidases in Selected Gut Microbes

Enzyme Name Organism Glycoside Hydrolase Family Substrate Specificity Cellular Location
HypBA1 Bifidobacterium longum GH127 β-L-arabinooligosaccharides Intracellular
BT0349 Bacteroides thetaiotaomicron GH146 β-1,2- and β-1,3-linked arabinofuranose Periplasmic/Extracellular
CpAbf127A/B Caldanaerobius polysaccharolyticus GH127 β-arabinofuranose residues in arabinan Periplasmic/Extracellular

The uptake of monosaccharides, including L-arabinofuranose, released from the enzymatic breakdown of plant polysaccharides is a critical step in microbial metabolism. Bacteria have evolved specialized transport systems to efficiently internalize these sugars. Among the most prevalent are the ATP-binding cassette (ABC) transporters. nih.govresearchgate.netmicrobialtec.com

ABC transporters are multi-component systems that utilize the energy from ATP hydrolysis to drive the transport of substrates across cellular membranes. microbialtec.com A typical ABC transporter for sugar uptake in Gram-negative bacteria consists of a periplasmic substrate-binding protein (SBP), one or two transmembrane domains (TMDs) that form the channel, and one or two nucleotide-binding domains (NBDs) located in the cytoplasm that hydrolyze ATP. researchgate.net

In the context of L-arabinofuranose uptake, the GafABCD ABC transporter system in Shewanella sp. ANA-3 provides a well-characterized example. nih.gov The substrate-binding protein of this system, GafA, specifically recognizes and binds to L-arabinofuranose, the form of arabinose released from plant biomass by arabinofuranosidases. nih.govresearchgate.net This specificity is crucial as L-arabinose in solution exists in equilibrium between the furanose and the more stable pyranose forms. The ability to specifically capture the furanose form suggests a close coupling between the enzymatic release of L-arabinofuranose and its subsequent uptake, likely to prevent other competing microbes from utilizing the sugar after it mutarotates. nih.gov

Gene clusters associated with arabinose utilization in gut bacteria like Bifidobacterium longum and Caldanaerobius polysaccharolyticus also encode for putative ABC transporter components, suggesting that this is a conserved mechanism for L-arabinofuranose uptake in these organisms as well. nih.govnih.govresearchgate.net For instance, in B. longum, the gene cluster containing the β-L-arabinofuranosidase hypBA1 is located near genes predicted to encode an ABC transport system for the uptake of the released arabinose. nih.gov Similarly, the arabinan degradation gene cluster in C. polysaccharolyticus includes genes for a cognate transporter system. asm.orgnih.gov

The degradation and utilization of L-arabinofuranose-containing glycans from plant biomass are integral to the carbon cycle and represent a key nutritional strategy for many microorganisms. asm.orgnih.gov Plant cell walls are rich in hemicelluloses, such as arabinoxylans and arabinans, where L-arabinose is a significant constituent, exclusively found in its furanose form. nih.govnih.gov

For gut microbes like Bifidobacterium longum and Bacteroides thetaiotaomicron, the ability to break down these complex carbohydrates provides a competitive advantage in the nutrient-dense environment of the colon. asm.orgasm.org The released L-arabinose serves as a valuable carbon and energy source, which is then funneled into central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway. asm.orgresearchgate.net The growth of B. longum on arabinan as a sole carbon source demonstrates the physiological importance of its arabinanolytic enzyme systems. asm.org

Structural Biology and Molecular Recognition of Beta L Arabinofuranose

Three-Dimensional Structures of Beta-L-Arabinofuranosidases

For instance, the extracellular β-L-arabinobiosidase HypBA2 from Bifidobacterium longum, a member of the GH121 family, is composed of a central catalytic (α/α)6 barrel domain and two flanking β-sandwich domains at the N- and C-termini. cazy.org Similarly, the GH146 β-L-arabinofuranosidase Bll3HypBA1 from the same bacterium also possesses a monomeric structure comprising a catalytic (α/α)6 barrel and two β-sandwich domains. wikipedia.org This modular arrangement is a recurring theme in the structural biology of glycoside hydrolases, allowing for functional diversity built upon a conserved catalytic core.

Enzyme FamilyCatalytic Domain FoldAncillary DomainsExample Enzyme
GH121 (α/α)6 barrelTwo β-sandwich domainsHypBA2
GH146 (α/α)6 barrelTwo β-sandwich domainsBll3HypBA1

The active site of beta-L-arabinofuranosidases is typically located in a pocket or cleft on the surface of the catalytic domain. cazy.orgnih.gov The topography of this pocket is exquisitely shaped to accommodate the furanose ring of the L-arabinofuranose substrate. The precise geometry and chemical environment of the active site are critical for catalysis and for distinguishing beta-L-arabinofuranose from other sugars.

In GH121 enzymes like HypBA2, the active site is a pocket within the catalytic domain that is suitable for accommodating a β-1,2-linked arabinofuranose disaccharide. cazy.org The active site of GH146 enzymes, such as Bll3HypBA1, features a hairpin structure with two β-strands that extends from a β-sandwich domain to partially cover the active site. wikipedia.org A notable feature of some beta-L-arabinofuranosidases, particularly those in families GH127 and GH146, is the presence of a metal ion, typically zinc, within the active site. wikipedia.org This Zn2+ ion is coordinated by a conserved triad (B1167595) of cysteine residues and a glutamate (B1630785), forming a Cys3-Glu motif that is crucial for catalysis. wikipedia.org

The ligand binding pocket itself is lined with a specific array of amino acid residues that form hydrogen bonds and van der Waals interactions with the hydroxyl groups of the this compound substrate. Molecular docking studies have shown that the arabinofuranosyl moiety is positioned deep within the active pocket, allowing for precise interactions that facilitate catalysis. mdpi.com

Substrate specificity in beta-L-arabinofuranosidases is determined by a combination of factors, including the shape of the active site pocket and the specific interactions between the enzyme and the substrate. The arrangement of catalytic residues, typically acidic amino acids like glutamate and aspartate, is precisely positioned to carry out the hydrolysis of the glycosidic bond.

In the GH121 enzyme HypBA2, three acidic residues, Glu383, Asp515, and Glu713, are completely conserved and essential for catalytic activity. cazy.org Site-directed mutagenesis of these residues leads to a loss of function, confirming their critical role in catalysis. cazy.org For GH127 and GH146 enzymes, the zinc-coordinating cysteine and glutamate residues are key to the catalytic mechanism. wikipedia.org

The discrimination between different sugar substrates is achieved through a network of hydrogen bonds and steric hindrance within the active site. For instance, the active site of a GH2 β-D-galactofuranosidase, which can discriminate against the structurally similar α-L-arabinofuranose, forms an extensive hydrogen bond network with the C5-C6 hydroxy groups of the galactofuranose substrate. biorxiv.org Since L-arabinofuranose lacks the C6 hydroxymethyl group, this network cannot be formed, thus providing a basis for substrate specificity. biorxiv.org This principle of specific recognition through a complementary network of interactions is a fundamental aspect of the substrate specificity of beta-L-arabinofuranosidases.

Carbohydrate-Binding Modules (CBMs) Interacting with L-Arabinofuranose

Many glycoside hydrolases, including arabinofuranosidases, are modular proteins that contain non-catalytic carbohydrate-binding modules (CBMs) in addition to their catalytic domains. These CBMs play a crucial role in targeting the enzyme to its polysaccharide substrate, thereby increasing the local concentration of the enzyme and enhancing its catalytic efficiency.

CBMs are classified into families based on their amino acid sequence similarity. CBMs that specifically recognize L-arabinofuranose residues are critical for the function of arabinofuranosidases acting on complex plant polysaccharides.

CBM42 is a well-characterized family of CBMs with a specific affinity for L-arabinofuranosyl groups. biorxiv.org These modules are frequently found appended to α-L-arabinofuranosidases from both fungi and bacteria. biorxiv.org CBM42 members exhibit a multivalent binding ability to the non-reducing end L-arabinofuranosyl residues present in hemicelluloses such as arabinoxylan, arabinan (B1173331), and arabinogalactan (B145846). biorxiv.org They are classified as Type C CBMs, which are characterized by binding to the termini of glycan chains via pocket-type binding sites. biorxiv.org The binding affinity of CBM42 for L-arabinofuranose-containing oligosaccharides is typically in the range of 1-5 × 10^3 M-1. biorxiv.org

While the prompt mentioned CBM75 , current scientific literature primarily indicates that CBM75 modules, found exclusively in Ruminococci, have a demonstrated binding function for xyloglucan. cazy.org

The three-dimensional structure of CBMs is key to their ligand-binding specificity. A common structural motif found in CBMs that recognize terminal sugar residues is the beta-trefoil fold . biorxiv.org

CBM42 modules adopt a beta-trefoil fold, which is characterized by a pseudo-three-fold symmetry. biorxiv.org This fold consists of a sequential three-fold internal repeat of approximately 45 amino acid residues, forming three subdomains denoted as α, β, and γ. biorxiv.org Each of these subdomains can contain a discrete ligand-binding site, although mutations in critical residues can render a subdomain non-functional. biorxiv.org The binding pockets are located in side pockets of the triangular structure of the beta-trefoil fold and are small enough to accommodate the branched side-chain L-arabinofuranosyl moiety of arabinoxylans. biorxiv.org

The specific interaction with the L-arabinofuranosyl group is mediated by a conserved set of amino acid residues within the binding pocket. These include an aspartate that forms hydrogen bonds with the O2 and O3 hydroxyls of the sugar, a histidine that hydrogen bonds with the O5 hydroxyl, and two aromatic residues (typically tyrosine, tryptophan, or phenylalanine) that engage in stacking interactions with the furanose ring. biorxiv.org This precise arrangement of interacting residues ensures the specific recognition and binding of L-arabinofuranose by CBM42.

CBM FamilyLigand SpecificityStructural FoldKey Binding Residues
CBM42 L-arabinofuranosyl residuesBeta-trefoilAspartate, Histidine, Aromatic residues (Tyr, Trp, or Phe)

Molecular Mechanisms of L-Arabinofuranosyl Recognition (e.g., Non-reducing End Binding, Branched Side Chain Accommodation)

The specific recognition of L-arabinofuranosyl residues by proteins is a critical molecular event in the enzymatic breakdown of complex plant cell wall hemicelluloses like arabinoxylan and arabinan. This recognition is primarily mediated by specialized non-catalytic Carbohydrate-Binding Modules (CBMs), which guide glycoside hydrolases to their sites of action. The molecular mechanisms underpinning this specificity involve precise interactions with terminal sugar residues and structural adaptations to accommodate the branched nature of these polysaccharides.

Non-reducing End Binding:

A key mechanism for L-arabinofuranosyl recognition is the specific binding of the non-reducing end of the sugar moiety. CBMs belonging to family 42 (CBM42) are archetypal examples of modules that exhibit this function. cazypedia.org They possess pocket-type binding sites specifically adapted to recognize and bind terminal L-arabinofuranosyl residues present in polysaccharides such as arabinoxylan, arabinan, and arabinogalactan. cazypedia.org

Structural studies of CBM42, such as the one found in the α-L-arabinofuranosidase B from Aspergillus kawachii (AkAbfB), have elucidated the molecular basis for this specific interaction. cazypedia.orgnih.gov The binding pocket utilizes a conserved set of amino acid residues to coordinate the sugar. Key interactions include:

An aspartate residue that forms hydrogen bonds with the O2 and O3 hydroxyl groups of the arabinofuranose. cazypedia.org

A histidine residue that forms a hydrogen bond with the O5 hydroxyl group. cazypedia.org

Two aromatic residues, such as tyrosine, tryptophan, or phenylalanine, that provide a hydrophobic platform for stacking interactions with the furanose ring. cazypedia.org

This precise arrangement of residues ensures high specificity for the terminal L-arabinofuranosyl group. The interaction is characterized by relatively low to moderate binding affinities, which is typical for exo-type CBMs that target the termini of glycan chains. cazypedia.org

Branched Side Chain Accommodation:

Hemicelluloses like arabinoxylan are characterized by a linear backbone of β-1,4-linked xylose units decorated with α-L-arabinofuranose side chains. nih.gov The ability of enzymes to degrade this backbone is often hindered by the presence of these branches. CBMs play a crucial role in overcoming this steric hindrance by specifically targeting and accommodating these branched structures.

CBM42 modules are classified as Type C CBMs, which are known to bind the termini of glycan chains. cazypedia.orgnih.gov Their binding sites are small, pocket-like structures perfectly suited to accommodate the L-arabinofuranosyl moiety that constitutes the branched side chain on the xylan (B1165943) backbone. cazypedia.org The crystal structure of AkAbfB revealed that its CBM domain (classified as CBM42) has binding sites where the O-1 atoms of the bound arabinofuranose molecules point toward the solvent. nih.govresearchgate.net This orientation indicates that the sites can readily accommodate an arabinofuranose side-chain that is linked to a larger polysaccharide, effectively anchoring the enzyme to the branched decoration. nih.govresearchgate.net AkCBM42 was the first CBM identified that specifically recognizes the side-chain monosaccharides of branched hemicelluloses, highlighting a sophisticated mechanism for targeting decorated polysaccharides. nih.gov

Binding Affinities of CBM42 for L-Arabinofuranose-Containing Ligands
CBMSource OrganismLigandAssociation Constant (Ka)Reference
AkCBM42Aspergillus kawachiiL-arabinofuranose-containing oligosaccharides1–5 × 103 M-1 cazypedia.org

Functional Role of CBMs in Enhancing Glycoside Hydrolase Activity and Substrate Accessibility

Carbohydrate-Binding Modules are crucial components of many glycoside hydrolases that act on complex, insoluble substrates like those found in plant cell walls. nih.gov Their primary functional roles are to enhance the catalytic efficiency of their associated enzymes and to increase the accessibility of the substrate. nih.govnih.gov

Enhancing Glycoside Hydrolase Activity:

CBMs enhance the activity of glycoside hydrolases through several mechanisms, with the "proximity effect" or "targeting function" being the most significant. nih.govpnas.org By binding to a specific polysaccharide component of the plant cell wall, the CBM increases the effective concentration of the enzyme on the surface of the substrate. nih.gov This prolonged and intimate association between the enzyme and its target polysaccharide leads to a more rapid rate of degradation. nih.gov

In the context of L-arabinofuranose, CBMs that specifically recognize this sugar target their cognate α-L-arabinofuranosidases to hemicelluloses. cazypedia.org This targeting is essential for efficient hydrolysis. Evidence for this function comes from studies where the mutation of binding site residues in a CBM42 module significantly reduced the enzyme's catalytic activity on natural arabinoxylan, while its activity on a simple, soluble synthetic substrate (p-nitrophenyl α-L-arabinofuranoside) was unaffected. cazypedia.org This demonstrates that the CBM's role is not to alter the catalytic mechanism itself, but to efficiently deliver the catalytic domain to the complex polysaccharide substrate. The removal of a CBM can lead to a reduced catalytic efficiency, often reflected by an increased Michaelis constant (KM). nih.gov

Increasing Substrate Accessibility:

The branched structure of hemicelluloses like arabinoxylan presents a significant physical barrier to enzymatic degradation. nih.gov The arabinofuranosyl side chains can sterically hinder the access of backbone-degrading enzymes, such as xylanases, to the main xylose chain. nih.govnih.gov

Effects of CBMs on Glycoside Hydrolase Function
Enzyme/CBM SystemSubstrateObserved Effect of CBMReference
α-L-arabinofuranosidase B (with CBM42)Natural Polysaccharides (e.g., Arabinoxylan)Mutations in CBM42 binding sites significantly reduced catalytic activity. cazypedia.org
GH5_8 MannanasesGalactomannansRemoval of CBM reduced catalytic efficiency (increased KM). nih.gov
Arabinofuranosidase (Abf51A) fused to a xylan-binding CBMArabinoxylan in wheat endosperm cell wallsThe xylan-binding CBM enhanced the removal of arabinose side chains compared to the CBM-less enzyme. pnas.org

Advanced Research Methodologies and Analytical Techniques

Biochemical and Chromatographic Analysis

Biochemical and chromatographic techniques are fundamental to the isolation, quantification, and analysis of beta-L-arabinofuranose and its derivatives. These methods provide crucial data on the presence, quantity, and size of these sugar moieties in various biological samples.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of carbohydrates, including L-arabinose released from enzymatic hydrolysis. This technique is particularly valuable for the analysis of monosaccharides and oligosaccharides derived from plant cell wall materials. The method's validation often includes the optimization of chromatographic separation, determination of retention times, and the establishment of working concentration ranges, limits of detection (LOD), and limits of quantification (LOQ). For instance, a validated HPAEC-PAD method for profiling forage arabinoxylans allows for the simultaneous quantification of various xylooligosaccharides (XOS) and arabinoxylan oligosaccharides (AXOS).

In a typical application, samples are hydrolyzed to release monosaccharides, which are then separated on a specialized column like a CarboPac PA-200 and detected by PAD. The quantification is achieved by comparing peak retention times and areas to those of authentic standards, often using an internal standard like lactose (B1674315) to ensure accuracy. Calibration curves, frequently quadratic, are generated to relate the detector response to the concentration of the analyte. This methodology has been successfully applied to determine the monosaccharide composition of various cool-season grasses, revealing the relative abundance of arabinose among other sugars like glucose, xylose, and galactose.

Table 1: HPAEC-PAD Method Validation Parameters for Oligosaccharide Quantification

Parameter Description Typical Value/Range
Working Concentration Range (CR) The range of concentrations over which the method is accurate and precise. High-range: ~0.3–3 µM; Low-range: ~0.03–0.3 µM
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. Analyte-dependent, established during method validation.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Analyte-dependent, established during method validation.
Internal Standard A compound added to samples at a known concentration to aid in quantification. Lactose (e.g., 0.5 µM)
Column The stationary phase used for separation. CarboPac PA-200 (3 × 250 mm) with guard column
Injection Volume The volume of sample introduced into the chromatograph. 25 µL

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of enzymatic reactions involving this compound. It is particularly useful for visualizing the hydrolysis of oligosaccharides and the formation of transglycosylation products. The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on an aluminum plate) and a mobile phase (a solvent mixture).

For the analysis of arabinofuranose-containing compounds, a common solvent system is a mixture of 1-propanol, ethanol, and water. After the separation, the spots corresponding to different sugars are visualized by spraying the plate with a reagent such as orcinol-sulfate or phosphomolybdic acid in ethanol, followed by heating. This allows for the qualitative assessment of the reaction, confirming the consumption of the substrate and the appearance of products like L-arabinose. TLC is also instrumental in confirming the formation of new products in transglycosylation reactions, where an arabinofuranosyl group is transferred to an acceptor molecule like methanol (B129727) or ethanol.

Table 2: Typical TLC System for Monitoring this compound Reactions

Component Description
Stationary Phase Silica gel 60 aluminum plates
Mobile Phase 1-propanol/Ethanol/Water (e.g., 7:1:2 v/v/v) or Ethyl acetate/Acetic acid/Water (e.g., 2:1:1 v/v/v)
Visualization Reagent Orcinol-sulfate spray or Phosphomolybdic acid in ethanol
Application Monitoring enzymatic hydrolysis of oligosaccharides and detecting transglycosylation products.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size in solution. It is particularly valuable for determining the molecular weight of macromolecules, such as the enzymes that act on this compound, and for analyzing the size distribution of oligosaccharides. In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer path and elute later.

GPC has been employed to determine the molecular mass of enzymes like β-L-arabinofuranosidases. For example, the native molecular mass of a novel α-L-arabinofuranosidase from Bifidobacterium longum B667 was estimated to be around 260 kDa by gel filtration, suggesting a homotetrameric structure. In another study, the estimated molecular masses of two truncated forms of a β-L-arabinofuranosidase, Bll3HypBA1, were determined to be 91 kDa and 76 kDa. This technique is also used to isolate oligosaccharides of different sizes generated from the enzymatic digestion of polysaccharides like arabinoxylans.

Table 3: Molecular Mass Determination of Arabinofuranosidases by GPC

Enzyme Source Organism Estimated Molecular Mass (kDa) Quaternary Structure
α-L-Arabinofuranosidase (AbfB) Bifidobacterium longum B667 ~260 Homotetramer
Bll3HypBA1-NΔ379CΔ761 Bifidobacterium longum 91 Monomer
Bll3HypBA1-NΔ379CΔ933 Bifidobacterium longum 76 Monomer

Structural Elucidation Techniques

To understand the precise three-dimensional arrangement of atoms in this compound and how it interacts with enzymes, powerful structural elucidation techniques are employed. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this area of research.

X-ray crystallography is an indispensable technique for determining the high-resolution, three-dimensional structures of proteins and their complexes with ligands. This method has provided profound insights into the architecture of β-L-arabinofuranosidases and the molecular basis of their substrate specificity and catalytic mechanisms. By crystallizing an enzyme in the presence of its substrate or a substrate analog, researchers can visualize the interactions between the amino acid residues in the active site and the this compound moiety.

Several crystal structures of β-L-arabinofuranosidases from different glycoside hydrolase (GH) families have been solved. For example, the crystal structure of HypBA1, a GH127 β-L-arabinofuranosidase from Bifidobacterium longum, has been determined in both its ligand-free form and in a complex with β-L-arabinofuranose. These structures revealed a catalytic barrel domain and an unusual active site containing a zinc ion coordinated by a glutamate (B1630785) and three cysteine residues. Similarly, the crystal structures of Bll3HypBA1, a GH146 β-L-arabinofuranosidase, were determined at resolutions up to 1.7 Å, showing a monomeric structure with a catalytic (α/α)6 barrel and two β-sandwich domains. Such detailed structural information is crucial for understanding how these enzymes recognize and cleave specific glycosidic linkages.

Table 4: X-ray Crystallography Data for selected beta-L-arabinofuranosidases

Enzyme Glycoside Hydrolase Family Source Organism Resolution (Å) Key Structural Features
HypBA1 GH127 Bifidobacterium longum Not specified Catalytic barrel domain, two β-sandwich domains, active site with Zn2+ coordinated by glutamate and three cysteines.
Bll3HypBA1 GH146 Bifidobacterium longum Up to 1.7 Monomeric structure with a catalytic (α/α)6 barrel and two β-sandwich domains.
HypBA2 GH121 Bifidobacterium longum 1.85 Central catalytic (α/α)6 barrel domain and two flanking β-sandwich domains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. In the context of this compound, NMR is particularly useful for determining the anomeric configuration (α or β) and the linkage positions in oligosaccharides and glycosides.

1H and 13C NMR are used to identify the structure of products from enzymatic reactions, such as the transglycosylation product methyl β-l-arabinofuranoside. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) are characteristic of the anomeric configuration. For methyl β-l-arabinofuranoside, the 1H NMR spectrum shows the anomeric proton as a doublet with a specific chemical shift and coupling constant, confirming the β configuration. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to assign all the proton and carbon signals and to establish the connectivity between different sugar units in oligosaccharides.

Table 5: 1H and 13C NMR Data for Methyl β-L-arabinofuranoside

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 4.74 (d, J1,2 = 4.8 Hz) 108.9
2 3.82 81.3
3 3.69 76.5
4 3.99 84.4
5 3.58, 3.49 61.8
Me 3.26 54.8

Computational Approaches in Mechanistic Studies

Understanding the precise catalytic mechanism of enzymes that process β-L-arabinofuranose, such as β-L-arabinofuranosidases, requires a detailed description of bond-breaking and bond-forming events within the enzyme's active site. Quantum mechanics/molecular mechanics (QM/MM) simulations have emerged as a vital computational tool for this purpose. nih.gov This hybrid method allows for a high-level quantum mechanical treatment of the reacting region (e.g., the substrate and key active site residues) while the remainder of the protein and solvent environment is described using more computationally efficient molecular mechanics force fields. bris.ac.uk

This approach has been successfully applied to investigate the catalytic mechanism of glycoside hydrolases that act on furanoside substrates. For example, QM/MM studies on endo-1,5-α-L-arabinanases from Glycoside Hydrolase family 43 (GH43) have provided detailed molecular insights into the hydrolysis of α-1,5-arabinofuranosidic bonds. tandfonline.com These simulations can trace the entire reaction pathway, including proton transfer from a general acid residue to the glycosidic oxygen and the subsequent nucleophilic attack by an activated water molecule. tandfonline.com Furthermore, QM/MM simulations can elucidate the conformational changes the arabinofuranose ring undergoes during catalysis, often revealing a transition state with significant oxocarbenium ion character. tandfonline.com By calculating the potential energy surface, researchers can map the energy landscape of the reaction, identifying key intermediates and transition states that govern the catalytic process. tandfonline.com

The five-membered ring of β-L-arabinofuranose is inherently flexible, and its specific conformation is crucial for enzymatic recognition and catalysis. Ab initio metadynamics is a sophisticated computational technique used to explore the conformational free energy landscape (FEL) of molecules like arabinofuranose. tandfonline.com This method accelerates the exploration of conformational space by adding a history-dependent bias potential to the system, allowing it to overcome energy barriers and sample a wide range of conformations efficiently.

Studies applying ab initio metadynamics to L-arabinofuranose have revealed that all its conformations lie within a relatively narrow energy window of approximately 5 kcal/mol, which is significantly smaller than that for pyranose sugars (around 15 kcal/mol). tandfonline.com This suggests that most of the conformations of L-arabinofuranose are thermally accessible. tandfonline.com The analysis identified the 1T2 conformation as the most stable. However, this is not the catalytically competent form for many enzymes because the axial orientation of the 2-hydroxyl group can cause steric hindrance with the catalytic nucleophile. tandfonline.com The catalytically relevant conformations, such as those between 2E and 4E where the 2-hydroxyl group is equatorial, are only about 2 kcal/mol higher in energy. tandfonline.com This detailed conformational analysis is critical for designing specific inhibitors, as an effective inhibitor should readily adopt the same conformation as the substrate in the enzyme's Michaelis complex. tandfonline.com

Interactive Data Table: Conformational Energy of L-arabinofuranose

ConformationRelative Free Energy (kcal/mol)Catalytic Competence Note
1T2~0 (Most Stable)Not catalytically competent due to steric hindrance
2E to 4E~2Catalytically competent (equatorial 2-OH)

Molecular Biology and Genetic Engineering Methodologies

Site-directed mutagenesis is an indispensable tool for identifying the specific amino acid residues that are essential for the catalytic activity of enzymes acting on β-L-arabinofuranose. By systematically replacing candidate residues in the enzyme's active site with a non-functional amino acid, such as alanine (B10760859), researchers can assess the impact of each residue on enzymatic function.

This approach has been pivotal in elucidating the catalytic machinery of various arabinofuranosidases. For the novel β-L-arabinofuranosidase HypBA1 from Bifidobacterium longum, which belongs to the GH127 family, site-directed mutagenesis was used to investigate highly conserved acidic amino acid residues. nih.gov Mutating Glutamate-338 to alanine (E338A) resulted in a dramatic loss of catalytic activity, identifying it as a critical residue. nih.gov Similarly, in the α-L-arabinofuranosidase AbfD3 from Thermobacillus xylanilyticus, mutagenesis studies identified a catalytic triad (B1167595). The results demonstrated that Glu176 functions as the acid-base catalyst and Glu298 acts as the nucleophile, while Glu28 was also shown to be important for activity. nih.gov These studies provide definitive evidence for the roles of specific residues in the catalytic mechanism.

Interactive Data Table: Key Catalytic Residues in Arabinofuranosidases Identified by Mutagenesis

EnzymeOrganismResidueRoleReference
HypBA1 (β-L-arabinofuranosidase)Bifidobacterium longumGlu-338Critical for catalysis nih.gov
AbfD3 (α-L-arabinofuranosidase)Thermobacillus xylanilyticusGlu-176Acid-Base Catalyst nih.gov
AbfD3 (α-L-arabinofuranosidase)Thermobacillus xylanilyticusGlu-298Nucleophile nih.gov
AbfD3 (α-L-arabinofuranosidase)Thermobacillus xylanilyticusGlu-28Important for activity nih.gov

To produce sufficient quantities of enzymes that act on β-L-arabinofuranose for detailed biochemical and structural characterization, researchers rely on gene cloning and heterologous expression. This process involves isolating the gene encoding the desired enzyme from its native organism and inserting it into a suitable expression vector, which is then introduced into a host organism capable of producing large amounts of the recombinant protein. sfu.ca

Commonly used host systems include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govdntb.gov.ua For example, α-L-arabinofuranosidase genes from bacteria like Bacillus subtilis and Thermotoga maritima have been successfully cloned and expressed in E. coli. sfu.canih.gov In some cases, codon optimization of the gene is performed to enhance expression levels in the heterologous host. bris.ac.uk Similarly, genes encoding an α-L-arabinofuranosidase and a β-xylosidase from the fungus Trichoderma reesei were isolated by screening a cDNA library expressed in S. cerevisiae. dntb.gov.ua This technique is fundamental for obtaining the pure, active enzymes needed for all facets of research, from determining substrate specificity and kinetic parameters to advanced structural and mechanistic studies. sfu.cadntb.gov.ua

Analysis of Gene Clusters Related to L-Arabinose Metabolism

The metabolic conversion of L-arabinose into central metabolic intermediates is orchestrated by clusters of genes that are often co-regulated. These gene clusters, or operons in bacteria, encode the necessary enzymes for the catabolism of L-arabinose. The organization and regulation of these genes have been extensively studied in various microorganisms, revealing conserved pathways and unique adaptations.

In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, the L-arabinose utilization pathway is encoded by the well-characterized ara operon. wikipedia.orgnih.gov This operon typically includes structural genes that encode the enzymes directly involved in the metabolic conversion of L-arabinose, as well as regulatory genes that control their expression. wikipedia.org The core pathway involves the conversion of L-arabinose to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.gov

Fungal metabolism of L-arabinose, while also leading to D-xylulose 5-phosphate, proceeds through a different set of enzymatic reactions involving reduction and oxidation steps. nih.govnih.gov The genes encoding these enzymes have been identified and characterized in fungi like Aspergillus niger and Trichoderma reesei. nih.govnih.gov Analysis of these gene clusters provides insight into the molecular basis of L-arabinose metabolism and its regulation in different domains of life.

Bacterial L-Arabinose Gene Clusters

The bacterial L-arabinose metabolic pathway is a classic model for understanding gene regulation. proprep.com The gene cluster, commonly referred to as the ara operon, contains genes for transport, isomerization, phosphorylation, and epimerization.

In Escherichia coli, the L-arabinose operon consists of three structural genes, araB, araA, and araD (araBAD), which are transcribed into a single messenger RNA (mRNA). wikipedia.org The expression of this operon is tightly controlled by the regulatory protein AraC, which acts as both a repressor in the absence of L-arabinose and an activator in its presence. wikipedia.orglibretexts.org

A similar gene cluster has been identified in Corynebacterium glutamicum. nih.govnih.gov This cluster includes the three core catabolic genes: araA (L-arabinose isomerase), araB (L-ribulokinase), and araD (L-ribulose-5-phosphate 4-epimerase). nih.govnih.gov In addition to these, the cluster also contains genes for a transporter (araE) and a transcriptional regulator (araR), which negatively regulates the expression of the operon. nih.govnih.gov Inactivation of the araA, araB, or araD genes in C. glutamicum was found to eliminate the organism's ability to grow on L-arabinose as the sole carbon source. nih.govsemanticscholar.org

The table below summarizes the key genes and their functions within the bacterial L-arabinose metabolic gene clusters.

GeneEncoded Enzyme/ProteinFunctionOrganism Example
araAL-arabinose isomeraseConverts L-arabinose to L-ribulose. nih.govEscherichia coli, Corynebacterium glutamicum wikipedia.orgnih.gov
araBL-ribulokinasePhosphorylates L-ribulose to form L-ribulose-5-phosphate. nih.govEscherichia coli, Corynebacterium glutamicum wikipedia.orgnih.gov
araDL-ribulose-5-phosphate 4-epimeraseConverts L-ribulose-5-phosphate to D-xylulose-5-phosphate. nih.govEscherichia coli, Corynebacterium glutamicum wikipedia.orgnih.gov
araC / araRTranscriptional RegulatorRegulates the expression of the ara operon. AraC is a dual-function activator/repressor, while AraR acts as a repressor. wikipedia.orgnih.govEscherichia coli (araC), Corynebacterium glutamicum (araR) wikipedia.orgnih.gov
araEL-arabinose transporter (permease)Transports L-arabinose into the cell. nih.govnih.govCorynebacterium glutamicum nih.gov
araFGHHigh-affinity L-arabinose ABC transporterA multi-protein system for transporting L-arabinose into the cell. nih.govEscherichia coli nih.gov

Fungal L-Arabinose Gene Clusters

Fungi employ a different metabolic route for L-arabinose catabolism compared to bacteria. nih.gov This pathway involves a series of reduction and oxidation steps. Following uptake, L-arabinose is converted to D-xylulose-5-phosphate through four enzymatic reactions. nih.gov The genes encoding these enzymes have been primarily studied in industrially relevant fungi such as Aspergillus niger and Trichoderma reesei (formerly Hypocrea jecorina). nih.govnih.gov

The fungal pathway for L-arabinose metabolism is interconnected with the D-xylose metabolic pathway. nih.gov The analysis of the genes involved reveals specific adaptations for L-arabinose utilization.

The table below details the enzymes and corresponding genes involved in the fungal L-arabinose metabolic pathway.

EnzymeFunctionCorresponding Gene (Example)Organism Example
L-arabinose reductaseReduces L-arabinose to L-arabinitol. nih.govlarAAspergillus niger nih.gov
L-arabinitol dehydrogenaseOxidizes L-arabinitol to L-xylulose. nih.govladAAspergillus niger nih.gov
L-xylulose reductaseReduces L-xylulose to xylitol (B92547). nih.govlxr1Trichoderma reesei nih.gov
Xylitol dehydrogenaseOxidizes xylitol to D-xylulose. nih.govxdh1Trichoderma reesei nih.gov
XylulokinasePhosphorylates D-xylulose to D-xylulose-5-phosphate. nih.govxki1Trichoderma reesei nih.gov

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about β-L-arabinofuranose in glycobiology?

  • Methodological Answer :
  • Novelty : Investigate understudied roles in plant-pathogen interactions.
  • Feasibility : Use existing glycosylation toolkits for derivative synthesis.
  • Ethics : Adhere to biosafety protocols for bioactive compounds.
  • Relevance : Link to broader goals like antibiotic resistance or crop protection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.